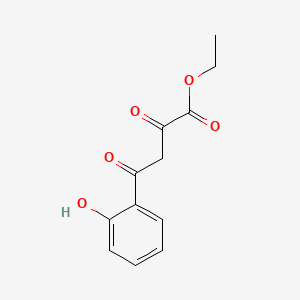

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoic acid.

Reduction: Formation of ethyl 4-(2-hydroxyphenyl)-2-hydroxybutanoate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

- Quinazolinone derivatives

Uniqueness

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.

Biological Activity

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (E4PD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

E4PD is characterized by a dioxobutanoate moiety and a hydroxyphenyl group. Its molecular formula is C12H12O5, with the structure allowing for various chemical reactions, including oxidation and substitution. The presence of the hydroxyl group enhances its potential biological reactivity, particularly in interactions with biological macromolecules.

The biological activity of E4PD is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular processes:

- Enzyme Inhibition : E4PD may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Antioxidant Activity : The phenolic structure allows E4PD to scavenge free radicals, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that E4PD exhibits antimicrobial activity against certain pathogens, suggesting its potential use in treating infections .

Antimicrobial Activity

E4PD has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that E4PD exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory capabilities of E4PD. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting that it may be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Properties

The antioxidant activity of E4PD has been confirmed through various assays. Its ability to reduce oxidative stress markers makes it a candidate for further research in diseases where oxidative damage is a contributing factor.

Comparative Studies

To understand the unique properties of E4PD, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activities |

|---|---|---|

| Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | Structure | Antimicrobial, anti-inflammatory |

| Mthis compound | Structure | Antibacterial, potential anticancer |

E4PD's unique combination of functional groups allows it to participate in a wider range of biological activities compared to its analogs.

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted on the efficacy of E4PD against Staphylococcus aureus revealed that at concentrations above 100 µg/mL, the compound significantly inhibited bacterial growth. Histological analysis showed no cytotoxic effects on human cell lines at these concentrations, indicating a favorable safety profile for potential therapeutic use . -

Case Study on Anti-inflammatory Effects :

In a murine model of arthritis, administration of E4PD resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histopathological examination revealed decreased infiltration of inflammatory cells in treated animals.

Properties

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFPQJSCHOSMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.